molecular formula C13H14FNO3S2 B6540085 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060230-48-9

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540085
CAS No.: 1060230-48-9
M. Wt: 315.4 g/mol
InChI Key: GVNHIKUJPKCSHB-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with ethoxy, fluoro, and sulfonamide groups, as well as a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated reagents and strong bases or acids are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-fluoro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide: Similar structure but with the thiophene ring attached at a different position.

    4-ethoxy-3-chloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to the specific combination of substituents on the benzene ring and the position of the thiophene moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S2/c1-2-18-13-4-3-11(7-12(13)14)20(16,17)15-8-10-5-6-19-9-10/h3-7,9,15H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNHIKUJPKCSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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